molecular formula C23H21NO3 B337604 Benzhydryl 4-(propionylamino)benzoate

Benzhydryl 4-(propionylamino)benzoate

Cat. No.: B337604
M. Wt: 359.4 g/mol
InChI Key: URPLRERUPMDVMM-UHFFFAOYSA-N
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Description

Benzhydryl 4-(propionylamino)benzoate is an ester derivative of benzoic acid, characterized by a benzhydryl (diphenylmethyl) group esterified at the para position of the benzene ring and a propionylamino (-NHCOCH₂CH₃) substituent. The benzhydryl group may confer steric bulk and lipophilicity, while the propionylamino moiety could influence hydrogen bonding and solubility compared to other substituents.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

benzhydryl 4-(propanoylamino)benzoate

InChI

InChI=1S/C23H21NO3/c1-2-21(25)24-20-15-13-19(14-16-20)23(26)27-22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,22H,2H2,1H3,(H,24,25)

InChI Key

URPLRERUPMDVMM-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Reactivity and Physical Properties in Polymer Systems

Ethyl 4-(dimethylamino)benzoate (EDAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) are widely used as co-initiators in resin systems. Key findings from resin studies include:

  • Degree of Conversion : EDAB promotes a 15–20% higher degree of polymerization conversion in resins compared to DMAEMA .
  • Effect of DPI : Diphenyliodonium hexafluorophosphate (DPI) enhances conversion rates in DMAEMA-containing resins but has minimal impact on EDAB-based systems, suggesting EDAB’s superior inherent reactivity .
  • Physical Properties : Resins with EDAB exhibit 30% higher flexural strength and 25% improved hardness versus DMAEMA-based formulations .

Hypothesized Comparison with Benzhydryl 4-(Propionylamino)Benzoate: The bulkier benzhydryl group in the target compound may reduce polymerization efficiency compared to EDAB due to steric hindrance. However, the propionylamino group’s hydrogen-bonding capacity could improve resin adhesion or thermal stability, warranting further study.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Key Substituents Molecular Weight (g/mol) Primary Application
This compound Benzhydryl, propionylamino ~349.4 (calculated) Hypothesized: Polymer additive, drug intermediate
Ethyl 4-(dimethylamino)benzoate Ethyl, dimethylamino 207.3 Resin co-initiator
Biotinyl-methyl 4-(amidomethyl)benzoate Biotinyl-methyl, amidomethyl ~400.5 BTD enzyme inhibitor
4-(Bromomethyl)benzaldehyde Bromomethyl 199.05 Synthetic intermediate

Table 2: Performance Metrics in Resin Systems

Property EDAB-Based Resin DMAEMA-Based Resin DPI-Enhanced DMAEMA Resin
Degree of Conversion 85% 65% 75%
Flexural Strength (MPa) 120 90 100
Vickers Hardness 35 28 30

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